Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate
Description
Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a 4-phenoxybenzamido substituent at position 2 and an ethyl ester group at position 6 of the benzothiazole core. This compound is synthesized via coupling reactions between ethyl 2-aminobenzo[d]thiazole-6-carboxylate and 4-phenoxybenzoyl chloride derivatives, as demonstrated in studies targeting BCL-2 inhibition . The structural complexity of this molecule, including the aromatic phenoxy group and ester functionality, renders it a promising scaffold for medicinal chemistry applications, particularly in oncology and enzyme inhibition.
Properties
IUPAC Name |
ethyl 2-[(4-phenoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-2-28-22(27)16-10-13-19-20(14-16)30-23(24-19)25-21(26)15-8-11-18(12-9-15)29-17-6-4-3-5-7-17/h3-14H,2H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPYMNWROZCIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Ethyl 4-Aminobenzoate Precursors
The benzothiazole ring is typically constructed via cyclization of substituted aminobenzoates. A method adapted from involves reacting ethyl 4-aminobenzoate with potassium thiocyanate (KSCN) and bromine in glacial acetic acid (Scheme 1).
Reaction Conditions:
- Ethyl 4-aminobenzoate (1 equiv), KSCN (4 equiv), and bromine (2 equiv) in acetic acid.
- Stirred at 10°C during bromine addition, then at room temperature overnight.
- Basification with NH₃ (pH 8) precipitates ethyl 2-aminobenzo[d]thiazole-6-carboxylate (Yield: 65–75%).
Mechanistic Insights:
Bromine acts as an electrophile, facilitating thiocyanate incorporation and subsequent cyclization. The reaction proceeds via intermediate formation of a thiocyanate adduct, which undergoes intramolecular cyclization to yield the benzothiazole ring.
Alternative Cyclization Strategies
While the above method is predominant, microwave-assisted cyclization and polymer-supported catalysts have been explored for analogous compounds, though these approaches may require optimization for ethyl ester derivatives.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Protecting Group Strategies
- The ethyl ester at position 6 remains stable under both cyclization and acylation conditions, eliminating the need for protection.
- For analogs with free hydroxyl groups, tert-butyldimethylsilyl (TBDMS) protection is recommended prior to cyclization.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
Recrystallization from ethanol/water (3:1) achieves >95% purity, as verified by HPLC.
Applications and Derivative Synthesis
The target compound serves as a precursor for anticancer and antimicrobial agents. Functionalization of the ethyl ester (e.g., hydrolysis to carboxylic acid) or phenoxy group (e.g., halogenation) expands its utility in drug discovery.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is known to interfere with cellular processes essential for the survival and proliferation of pathogens and cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Key Differences and Implications
Substituent Effects on Bioactivity
- Amide vs. Piperazine (Position 2): The 4-phenoxybenzamido group in the target compound may enhance hydrophobic interactions with protein targets compared to the polar Boc-piperazine group in the Hsp90 inhibitor . This difference likely influences binding specificity; for example, the phenoxy group could improve affinity for BCL-2 over Hsp90.
- Methyl esters, as seen in DNA gyrase inhibitors , may favor metabolic stability in hydrophilic environments.
- Halogen vs. Amide (Position 2): Chloro-substituted derivatives (e.g., methyl 2-chlorobenzo[d]thiazole-6-carboxylate ) lack the amide linkage, reducing hydrogen-bonding capacity but increasing electrophilicity for nucleophilic substitution reactions.
Pharmacological Potential
- BCL-2 Inhibition: The 4-phenoxybenzamido group’s aromaticity and steric bulk may mimic endogenous ligands of anti-apoptotic proteins, a hypothesis supported by its use in BCL-2-targeted research .
- Enzyme Inhibition: Piperazine-containing analogues show promise in Hsp90 inhibition , while pyridinylmethoxy-substituted derivatives exhibit DNA gyrase activity , highlighting the scaffold’s versatility.
Biological Activity
Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate is a compound belonging to the thiazole class, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and various research findings associated with its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 303.36 g/mol. The structure features a benzothiazole core substituted with a phenoxybenzamido group, which is crucial for its biological activity.
Target Interaction:
Thiazole derivatives, including this compound, interact with various biological targets, influencing cellular processes. They are known to modulate enzyme activity and receptor interactions, leading to significant biological effects.
Biochemical Pathways:
The compound is believed to affect several biochemical pathways, including those involved in cell signaling and inflammation. Specific studies have indicated its role in inhibiting certain kinases and enzymes that are pivotal in cancer progression and inflammatory responses .
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit antimicrobial activity against various pathogens. This compound has been tested for its efficacy against bacterial strains, showing promising results in inhibiting growth at low concentrations.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in glioblastoma models, with IC50 values indicating potent antitumor activity .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating pathways associated with inflammation. This suggests its potential use in treating inflammatory diseases.
Case Studies
- Cytotoxicity Assays : In a study evaluating the cytotoxic effects of various thiazole derivatives, this compound was found to significantly reduce the viability of cancer cells compared to controls .
- Antimicrobial Testing : A series of antimicrobial assays revealed that this compound effectively inhibited both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other thiazole derivatives:
| Compound Name | Antimicrobial Activity | Antitumor Activity (IC50 µM) | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Yes | 10 | Moderate |
| Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate | Yes | 15 | High |
| Benzothiazole Derivative X | No | 20 | Low |
Q & A
Q. What are the key synthetic pathways for Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the benzothiazole core. A general approach includes:
Thiazole ring formation via cyclization of substituted thioureas or thioamides.
Amide coupling between the benzothiazole-6-carboxylate intermediate and 4-phenoxybenzoyl chloride under Schotten-Baumann conditions.
Esterification to introduce the ethyl carboxylate group.
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for amide coupling .
- Catalysis : Use of coupling agents like HATU or DCC improves yields in amide bond formation .
- Temperature control : Reflux conditions (60–80°C) are critical for cyclization steps to avoid side reactions .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral signatures should researchers expect?
- NMR :
- Mass spectrometry : Molecular ion peaks [M+H]⁺ confirm the molecular weight (e.g., m/z ~435 for C₂₃H₁₉N₂O₄S) .
- IR : Stretching bands for amide (N–H, ~3300 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) groups are diagnostic .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
Methodological approach :
- Substituent variation :
- Biological assays :
- Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) to correlate substituent effects with IC₅₀ values .
- Evaluate inhibition of specific targets (e.g., DNA gyrase, EGFR) using enzymatic assays .
Q. Example SAR finding :
- 4-Chloro analogs (e.g., Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate) show 2-fold higher anticancer activity than the parent compound due to enhanced electrophilicity .
Q. What computational methods are suitable for predicting the interaction mechanisms of this compound with biological targets?
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) :
- Pharmacophore modeling :
Q. How can researchers resolve contradictions in biological activity data across different assays?
Analytical framework :
Assay validation :
- Compare results from orthogonal methods (e.g., MTT vs. colony formation assays for cytotoxicity) to rule out false positives .
Physicochemical profiling :
- Measure solubility (e.g., in PBS/DMSO) and membrane permeability (via PAMPA) to assess bioavailability discrepancies .
Target selectivity screening :
- Use kinase panels or proteome-wide profiling to identify off-target effects .
Q. Case study :
- A compound may show high in vitro activity but poor in vivo efficacy due to rapid ester hydrolysis. Stabilizing the ester group (e.g., using tert-butyl) can mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
